6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole
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Overview
Description
6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole is a heterocyclic compound that features a unique structure combining a fluorine atom, a piperidine ring, and an imidazoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. The reaction mixture is usually heated to reflux and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The piperidine ring contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares a similar piperidine ring and fluorine atom but has a different core structure.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound also features a piperidine ring but differs in its functional groups and overall structure
Uniqueness
6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole is unique due to its imidazoisoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H16FN3 |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
6-fluoro-5-piperidin-4-yl-5H-imidazo[5,1-a]isoindole |
InChI |
InChI=1S/C15H16FN3/c16-12-3-1-2-11-13-8-18-9-19(13)15(14(11)12)10-4-6-17-7-5-10/h1-3,8-10,15,17H,4-7H2 |
InChI Key |
UMMVVKFGBWXAIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2C3=C(C=CC=C3F)C4=CN=CN24 |
Origin of Product |
United States |
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